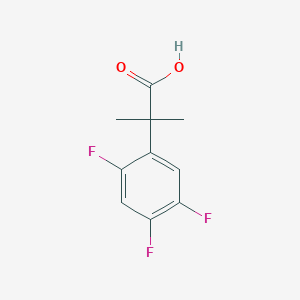
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,4,5-trifluorobenzene with a suitable alkylating agent under controlled conditions. For example, the reaction of 2,4,5-trifluorobenzene with isobutyric acid in the presence of a catalyst such as zinc chloride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
2-Methyl-2-(4-trifluoromethyl-phenyl)-propionic acid: This compound has a similar structure but with a trifluoromethyl group at the 4-position instead of three fluorine atoms at the 2, 4, and 5 positions.
Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid): An analog with chlorine atoms instead of fluorine atoms, used as a herbicide.
Uniqueness
2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid is unique due to its trifluorophenyl substitution pattern, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals.
特性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC名 |
2-methyl-2-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-10(2,9(14)15)5-3-7(12)8(13)4-6(5)11/h3-4H,1-2H3,(H,14,15) |
InChIキー |
IYAFNCQGLLYDMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C=C1F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
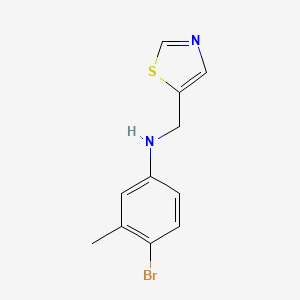
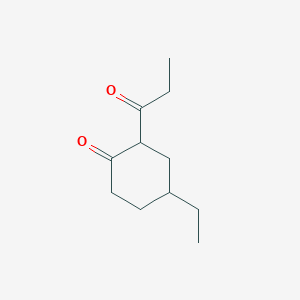
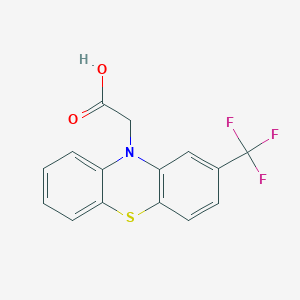
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)
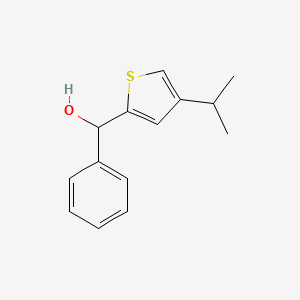

![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)

![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)

![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)
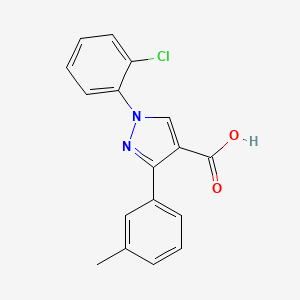
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)
